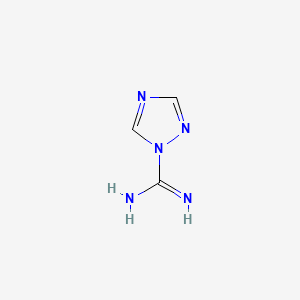

![molecular formula C23H23N5O5S2 B3005290 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate CAS No. 1351647-58-9](/img/structure/B3005290.png)

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate" is a complex organic molecule that appears to be related to a class of compounds synthesized for various chemical and pharmacological studies. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the nature of the compound .

Synthesis Analysis

The synthesis of related arylthiobenzazoles involves electrochemical methods, as described in the first paper. The electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles like 2-mercaptobenzothiazole leads to the formation of disubstituted ethanone derivatives. This process involves the generation of p-quinone imine, which participates in a Michael addition reaction with 2-SH-benzazoles . The second paper discusses an eco-friendly microwave-assisted synthesis of a related compound, where a click cyclocondensation reaction is used to form a 1,2,3-triazole isomer . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. In the second paper, the crystal structure of a synthesized 1,2,3-triazole derivative was determined using X-ray diffraction, which revealed a chair conformation for the piperazine ring . This suggests that the compound of interest may also exhibit a specific conformation that could be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The electrochemical synthesis described in the first paper indicates that the related compounds can participate in Michael addition reactions, which are a type of nucleophilic addition . This implies that the compound "1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate" may also be reactive towards nucleophiles and could undergo similar chemical reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, the methods used to characterize related compounds can be informative. The second paper mentions the use of IR, NMR, and MS spectral data to fully characterize the synthesized 1,2,3-triazole derivative . These techniques could be employed to determine the physical and chemical properties of the compound of interest, such as its melting point, solubility, stability, and reactivity.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate and related compounds have been explored for their anti-inflammatory properties. A study by Ahmed, Molvi, and Khan (2017) synthesized a series of compounds and tested their in-vitro anti-inflammatory activity using the HRBC membrane stabilization method and in-vivo activity using the carrageenin-induced rat paw oedema model. Certain compounds showed significant in-vitro anti-inflammatory activity, demonstrating their potential in this area (Ahmed, Molvi, & Khan, 2017).

Antimicrobial and Antifungal Activities

Compounds similar to 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate have been studied for their antimicrobial and antifungal activities. Gan, Fang, and Zhou (2010) synthesized azole-containing piperazine derivatives and found that most compounds exhibited moderate to significant antibacterial and antifungal activities in vitro. Some compounds showed remarkable antimicrobial efficacy against tested strains, comparable to standard drugs (Gan, Fang, & Zhou, 2010).

Corrosion Inhibition

Studies have also explored the use of similar compounds in corrosion inhibition. Xiong et al. (2020) synthesized two imidazole derivatives as new corrosion inhibitors, showing that these compounds effectively inhibit the corrosion of mild steel in oil-in-water emulsions, with high inhibition efficiency (Xiong et al., 2020).

Anticancer Activity

Some derivatives of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate have been investigated for their potential anticancer activity. Nofal et al. (2014) synthesized benzimidazole–thiazole derivatives and evaluated their cytotoxic activity against cancer cell lines. Compounds showed promising anticancer activity, suggesting their potential as therapeutic agents (Nofal et al., 2014).

Anti-mycobacterial Potential

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the chemical structure , has shown promising anti-mycobacterial activity. Pancholia et al. (2016) found that several compounds exhibited anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with low cytotoxicity, highlighting their potential as new anti-mycobacterial chemotypes (Pancholia et al., 2016).

Propiedades

IUPAC Name |

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5OS2.C2H2O4/c27-20(14-28-21-24-17-7-3-4-8-18(17)29-21)26-11-9-25(10-12-26)13-19-22-15-5-1-2-6-16(15)23-19;3-1(4)2(5)6/h1-8H,9-14H2,(H,22,23);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBNNOVLGIEEDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CSC4=NC5=CC=CC=C5S4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3005209.png)

![N-[(4-Methoxy-3,5-dimethylpyridin-2-YL)methyl]-N-methylprop-2-enamide](/img/structure/B3005211.png)

![3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005212.png)

![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3005214.png)

![4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide](/img/structure/B3005216.png)

![6-[5-(5-Methylthiophene-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3005218.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3005221.png)

![N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride](/img/structure/B3005222.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3005229.png)

![3,4-Dihydro-1H-isochromen-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3005230.png)